2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine
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Overview
Description
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a methoxy group at the 5-position of the benzimidazole ring and a propan-2-amine substituent at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Propan-2-Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated products at the amine or methoxy group.
Scientific Research Applications
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine: Similar structure but with an ethanamine group instead of propan-2-amine.
(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Features a methanamine group.
1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine: Contains a methyl group at the 1-position.
Uniqueness
2-(5-Methoxy-1h-benzo[d]imidazol-2-yl)propan-2-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the propan-2-amine group may enhance its ability to interact with certain biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
2-(6-methoxy-1H-benzimidazol-2-yl)propan-2-amine |
InChI |
InChI=1S/C11H15N3O/c1-11(2,12)10-13-8-5-4-7(15-3)6-9(8)14-10/h4-6H,12H2,1-3H3,(H,13,14) |
InChI Key |
QBYMXVMLSNEFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC2=C(N1)C=C(C=C2)OC)N |
Origin of Product |
United States |
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